molecular formula C28H46N2O8S B12288144 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester

Cat. No.: B12288144
M. Wt: 570.7 g/mol
InChI Key: XSTLYYSUOLGWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves multiple steps The synthetic route typically starts with the protection of the amino group using a t-Boc (tert-butoxycarbonyl) groupThe final step involves the sulfonation of methionine and esterification with isopropyl alcohol . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Properties

Molecular Formula

C28H46N2O8S

Molecular Weight

570.7 g/mol

IUPAC Name

propan-2-yl 2-[[2-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

InChI

InChI=1S/C28H46N2O8S/c1-9-20(4)23(30-27(33)38-28(5,6)7)18-36-24(17-21-13-11-10-12-14-21)25(31)29-22(15-16-39(8,34)35)26(32)37-19(2)3/h10-14,19-20,22-24H,9,15-18H2,1-8H3,(H,29,31)(H,30,33)

InChI Key

XSTLYYSUOLGWPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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